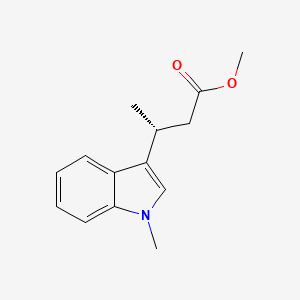

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate

CAS No.: 460050-72-0

Cat. No.: VC3945466

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460050-72-0 |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | methyl (3R)-3-(1-methylindol-3-yl)butanoate |

| Standard InChI | InChI=1S/C14H17NO2/c1-10(8-14(16)17-3)12-9-15(2)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | QIOUBQLAFUPETC-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](CC(=O)OC)C1=CN(C2=CC=CC=C21)C |

| SMILES | CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C |

| Canonical SMILES | CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate features a butanoate ester group attached to the 3-position of a 1-methylindole moiety. The (3R) configuration confers chirality, critical for its stereoselective interactions. The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is substituted at the 1-position with a methyl group, enhancing steric and electronic effects .

The compound’s three-dimensional structure has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The ester carbonyl group (C=O) resonates at δ 170–175 ppm in ¹³C NMR, while the indolic protons appear as distinct signals between δ 7.0–7.5 ppm in ¹H NMR .

Physicochemical Properties

Key physical properties include:

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or dichloromethane .

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in biological systems .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence starting from 1-methylindole:

-

Friedel-Crafts Acylation: 1-Methylindole reacts with (R)-3-chlorobutanoyl chloride in the presence of AlCl₃ to form (3R)-3-(1-methylindol-3-yl)butanoyl chloride.

-

Esterification: The acyl chloride intermediate is treated with methanol under basic conditions (e.g., triethylamine) to yield the final ester product.

Alternative Methodologies

Recent advances employ enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures, enhancing stereoselectivity . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 60%.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Serotonin Receptor Modulators: Its indole core mimics tryptophan derivatives, enabling interactions with 5-HT receptors.

-

Anticancer Agents: Derivatives exhibit pro-apoptotic activity in vitro against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .

Asymmetric Catalysis

Chiral ligands derived from this ester facilitate enantioselective hydrogenation reactions. For example, Rhodium complexes achieve 90% ee in reducing α,β-unsaturated ketones.

Material Science

Incorporated into liquid crystals, the compound’s rigid indole core enhances thermal stability (nematic phase up to 180°C) .

Recent Advancements and Future Directions

Catalytic Innovations

Photoredox catalysis now enables C–H functionalization of the indole ring, bypassing traditional protecting groups .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability by 40% in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume